Etoposide toniribate
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Overview
Description
Etoposide toniribate is a small molecule investigational drug that has shown potential in cancer treatment. It is a derivative of etoposide, a well-known chemotherapeutic agent used to treat various types of cancer, including testicular cancer and small cell lung cancer . This compound is designed to improve the pharmacokinetic properties and reduce the side effects associated with etoposide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etoposide toniribate involves multiple steps, starting from the natural product podophyllotoxin. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . The final product is often formulated into stable oral pharmaceutical formulations or lyophilized compositions for clinical use .
Chemical Reactions Analysis
Types of Reactions
Etoposide toniribate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and activation within the body.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which exert the therapeutic effects by interacting with cellular targets .
Scientific Research Applications
Mechanism of Action
Etoposide toniribate exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair . By stabilizing the enzyme-DNA cleavage complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of etoposide but with improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Etoposide: The parent compound from which etoposide toniribate is derived.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action but different pharmacokinetic profiles.
Podophyllotoxin: The natural product precursor used in the synthesis of etoposide and its derivatives.
Uniqueness
This compound is unique due to its improved pharmacokinetic properties, which result in better bioavailability and reduced side effects compared to etoposide . This makes it a promising candidate for cancer therapy with potentially enhanced efficacy and safety .
Properties
CAS No. |
433304-61-1 |
---|---|
Molecular Formula |
C36H42O17 |
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate |
InChI |
InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1 |
InChI Key |
FCWSQAKOPTZCOD-SQYSSJHTSA-N |
SMILES |
O=C(OC1=C(OC)C=C([C@H]2[C@]3([H])[C@@](COC3=O)([H])[C@H](O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO5)O4)OC5C)O)O)C6=C2C=C7OCOC7=C6)C=C1OC)OCC8OC(C)(C)OC8 |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAP-7.1; CAP7.1; CAP 7.1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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